3-(Cycloheptyloxy)-4-iodooxolane
Description
3-(Cycloheptyloxy)-4-iodooxolane is a heterocyclic compound featuring an oxolane (tetrahydrofuran) backbone substituted at the 3-position with a cycloheptyloxy group and at the 4-position with an iodine atom. Its molecular formula is C₁₁H₁₉IO₂, with a molecular weight of 310.18 g/mol. The cycloheptyloxy group introduces steric bulk and lipophilicity, while the iodine atom may influence reactivity and electronic properties.
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-cycloheptyloxy-4-iodooxolane |
InChI |
InChI=1S/C11H19IO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2 |
InChI Key |
WDNAIQOVEGQODX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2COCC2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)-4-iodooxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cycloheptyloxy Group: This step involves the substitution of a suitable leaving group with a cycloheptyloxy group, often using cycloheptanol as a starting material.
Iodination: The final step involves the introduction of the iodine atom at the 4-position of the oxolane ring. This can be achieved using iodinating agents such as iodine (I2) or N-iodosuccinimide (NIS) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 3-(Cycloheptyloxy)-4-iodooxolane may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Cycloheptyloxy)-4-iodooxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Cycloaddition Reactions: The oxolane ring can participate in cycloaddition reactions, forming larger cyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
3-(Cycloheptyloxy)-4-iodooxolane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cycloheptyloxy)-4-iodooxolane involves its interaction with specific molecular targets and pathways. The cycloheptyloxy group and iodine atom contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical pathways, leading to desired effects in different applications.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 3-(Cycloheptyloxy)-4-iodooxolane, differing primarily in substituents on the oxolane ring:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| 3-(Cycloheptyloxy)-4-iodooxolane | C₁₁H₁₉IO₂ | 310.18 | 3: Cycloheptyloxy; 4: Iodo | High lipophilicity, steric hindrance |
| 3-[(4-Bromophenyl)methoxy]-4-iodooxolane | C₁₁H₁₂BrIO₂ | 383.02 | 3: (4-Bromophenyl)methoxy | Aromatic bromine, planar structure |
| 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane | C₁₁H₁₂FIO₂ | 338.12 | 3: (2-Fluorophenyl)methoxy | Aromatic fluorine, electron-withdrawing |
Sources : Data for bromo and fluoro analogs derived from and .
Electronic and Steric Effects
- Cycloheptyloxy Substituent : The cycloheptyl group is aliphatic and bulky, contributing to increased lipophilicity and steric hindrance compared to aryl methoxy analogs. This may reduce reactivity in nucleophilic substitution reactions but enhance membrane permeability in biological systems.
- Aryl Methoxy Substituents: The bromo and fluoro analogs feature aromatic rings with halogen atoms. Bromine (van der Waals radius: 1.85 Å) and iodine (1.98 Å) introduce distinct steric and electronic effects.
Reactivity and Stability
- Iodine vs. Bromine/Fluorine : The iodine atom in all three compounds may participate in halogen bonding or serve as a leaving group. However, its larger size compared to bromine/fluorine could slow substitution reactions due to poorer leaving-group ability.
- Thermal Stability : The cycloheptyloxy analog’s aliphatic structure may confer higher thermal stability compared to aryl methoxy analogs, which could exhibit resonance-driven decomposition pathways.
Biological Activity
3-(Cycloheptyloxy)-4-iodooxolane is a member of the oxolane (tetrahydrofuran) family, which has garnered attention due to its potential biological activities. This compound features a cycloheptyloxy group and an iodine atom at the 4-position, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.
Synthesis and Characterization
The synthesis of 3-(Cycloheptyloxy)-4-iodooxolane typically involves the reaction of appropriate precursors, such as cycloheptanol derivatives and iodine sources, under controlled conditions. Characterization techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds with similar structures to 3-(Cycloheptyloxy)-4-iodooxolane exhibit significant antimicrobial properties. For instance, studies on 1,3-dioxolanes have shown that various derivatives possess antibacterial and antifungal activities against a range of pathogens.
Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 625 µg/mL |
| 2 | Pseudomonas aeruginosa | 625 µg/mL |
| 3 | Candida albicans | 156.25 µg/mL |
The above table summarizes findings from studies on related compounds. For example, compounds similar to 3-(Cycloheptyloxy)-4-iodooxolane have shown promising activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating that this compound may also exhibit similar properties.
Cytotoxicity Studies
Cytotoxicity is another critical aspect to consider. Compounds derived from oxolanes have been evaluated for their cytotoxic effects on various cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Table 2: Cytotoxicity Data for Oxolane Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 10 |
| B | MCF-7 | 5 |
| C | A549 | 15 |
These findings suggest that while some derivatives may possess antibacterial properties, they could also exhibit cytotoxic effects that need to be carefully evaluated for therapeutic applications.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 3-(Cycloheptyloxy)-4-iodooxolane:
- Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that certain dioxolane derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The MIC values ranged from 625 µg/mL to 1250 µg/mL for various compounds tested .
- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of cyclic compounds derived from oxolanes. The results indicated varying degrees of cytotoxicity across different cell lines, highlighting the need for further investigation into the safety profile of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
